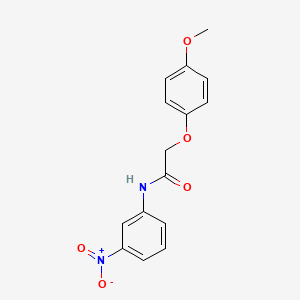

1-ethyl-3-isopropyl-N-methyl-N-(3-quinolinylmethyl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves several key steps, including the reaction of appropriate precursors under conditions that favor the formation of the pyrazole ring. Techniques such as Claisen–Schmidt condensation and cyclocondensation are commonly employed. For instance, a study by Prasath et al. (2015) described the efficient synthesis of pyrazole-appended quinolinyl chalcones using ultrasonic methods, showcasing the versatility of synthesis techniques for such compounds (Prasath et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring, which significantly influences their chemical behavior. X-ray crystallography provides detailed insights into the compound's structure, revealing aspects such as bond lengths, angles, and conformations. For example, Viveka et al. (2016) conducted a study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, detailing its structure through X-ray diffraction and demonstrating the importance of structural analysis in understanding these compounds' properties (Viveka et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including substitutions, additions, and cycloadditions, which can modify their chemical properties significantly. These reactions are crucial for functionalizing the pyrazole core, thereby tailoring the compounds for specific applications. The study by Martins et al. (2002) on the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles highlights the diverse reactivity of pyrazole derivatives (Martins et al., 2002).

Applications De Recherche Scientifique

Quinoxalines and Related Compounds

Quinoxalines, including their derivatives like quinazolines and pyrimidines, are heterocyclic compounds known for a wide range of applications in pharmaceuticals, dyes, and as catalysts ligands. These compounds have been investigated for their antitumoral properties and their role in developing various organic materials and nanoscience applications. Quinoxalines are synthesized through condensation reactions and have been explored for their potential in creating advanced materials with applications in semiconductors, sensors, and energy storage (Aastha Pareek and Dharma Kishor, 2015; J. Segura et al., 2015).

Cannabinoid Receptor Agonists and Antagonists

Research on compounds acting as cannabinoid receptor agonists and antagonists has explored a wide array of chemical structures, including quinolines. These receptors are involved in various biochemical processes, making them interesting therapeutic targets for drug research (P. Goya & N. Jagerovic, 2000).

Biomarkers for Investigating Tobacco and Cancer

The study of human urinary carcinogen metabolites provides insights into the effects of tobacco and cancer, highlighting the role of various compounds, including quinolines, in biomedical research (S. Hecht, 2002).

Immune Response Modifiers

Imiquimod and its analogues, containing quinoline motifs, have been investigated for their ability to activate the immune system through localized induction of cytokines. These compounds have been used as topical agents for treating various skin disorders (T. Syed, 2001).

Synthesis of Heterocycles

The chemistry of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlights their value as building blocks for synthesizing a broad range of heterocyclic compounds. These molecules play a crucial role in the development of dyes and other heterocyclic compounds, showcasing the versatility of pyrazoline derivatives in synthetic chemistry (M. A. Gomaa & H. Ali, 2020).

Propriétés

IUPAC Name |

2-ethyl-N-methyl-5-propan-2-yl-N-(quinolin-3-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-5-24-19(11-18(22-24)14(2)3)20(25)23(4)13-15-10-16-8-6-7-9-17(16)21-12-15/h6-12,14H,5,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOPDFJNZPXICW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(C)C)C(=O)N(C)CC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S*)-1-[(3'-methoxybiphenyl-3-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5520234.png)

![2-chloro-4-fluoro-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]benzamide](/img/structure/B5520239.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5520245.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5520250.png)

![1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5520255.png)

![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-1-methylpyridin-2(1H)-one](/img/structure/B5520280.png)

![3-(2-furylmethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5520286.png)

![1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5520293.png)

![N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5520303.png)

![3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520304.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5520308.png)

![3-propyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5520331.png)